molecular formula C18H37N(CH3)2 B1165727 Pektinasen CAS No. 9032-75-1

Pektinasen

Katalognummer B1165727
CAS-Nummer: 9032-75-1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Pectinase encompasses a group of enzymes that catalyze the breakdown of pectin, a polysaccharide found in plant cell walls. Pectinase plays a crucial role in various industrial applications due to its ability to degrade complex polysaccharides of plant tissues into simpler molecules, such as galacturonic acids. These enzymes are extensively used in the food and textile industries, among others, for processes including the clarification of fruit juices and the retting and degumming of fiber crops (Kashyap et al., 2001).

Synthesis Analysis

The biosynthesis of pectin and consequently the pectinases involves a complex pathway, primarily occurring within the Golgi apparatus of cells. The synthesis requires a plethora of enzymes, including glycosyltransferases and various decorating enzymes such as methyltransferases and acetyltransferases. Recent discoveries have shed light on specific glycosyltransferases involved in pectin biosynthesis, highlighting the intricate nature of this biochemical process (Scheller et al., 2006).

Molecular Structure Analysis

Pectin's molecular structure is notably complex, featuring a range of galacturonic acid-rich polysaccharides. This complexity is evidenced by the presence of various pectic polysaccharides, including homogalacturonan and rhamnogalacturonan, among others. The structural complexity and heterogeneity are a result of both biosynthesis and the action of pectin-modifying enzymes (Willats et al., 2001).

Chemical Reactions and Properties

Pectinases facilitate the hydrolysis of pectin by breaking down its complex polysaccharides into simpler sugars and acids. The enzymatic action of pectinases varies depending on their type, with some acting on the methyl-esterified groups of pectin, while others cleave the glycosidic linkages within the polysaccharide chains. The diversity in pectinase types underscores their adaptability and specificity in various industrial processes (Gummadi & Panda, 2003).

Physical Properties Analysis

The physical properties of pectinases, including their stability and activity, are influenced by factors such as temperature, pH, and the presence of metal ions or other co-factors. These enzymes typically exhibit optimal activity within specific pH and temperature ranges, which can vary widely among different pectinases. The stability of pectinases under various conditions is crucial for their industrial application, with many studies focusing on improving their thermal stability and resistance to denaturation (Soozanipour et al., 2019).

Chemical Properties Analysis

The chemical properties of pectinases, such as substrate specificity and reaction kinetics, are pivotal for their functionality in degrading pectin. These enzymes can be categorized based on their mode of action on pectin molecules—whether through hydrolysis, transelimination, or de-esterification. The specificity of pectinases for their substrates is a result of the unique structure of their active sites, enabling the catalysis of specific reactions in the degradation of pectin polymers (Jayani et al., 2005).

Wissenschaftliche Forschungsanwendungen

Lebensmittelindustrie

Pektinasen werden in der Lebensmittelindustrie weit verbreitet eingesetzt. Sie werden verwendet, um die Extraktion von Fruchtsaft aus Früchten wie Äpfeln und Sapota zu beschleunigen {svg_1}. Sie werden auch zur Steigerung der Saftausbeute und zur Klärung von Säften verwendet {svg_2}.

Weinproduktion

This compound werden seit den 1960er Jahren in der Weinproduktion eingesetzt {svg_3}. Sie helfen bei der Klärung von Wein und verbessern die Ausbeute an stabilen und geklärten Fruchtsäften {svg_4}.

Textilindustrie

In der Textilindustrie werden this compound zur Entfernung nicht-zellulosehaltiger Verunreinigungen eingesetzt {svg_5}. Sie helfen bei der Verarbeitung von Textilmaterialien und tragen zur Qualität des Endprodukts bei {svg_6}.

Papierindustrie

This compound finden auch in der Papierindustrie Anwendung {svg_7}. Sie unterstützen die Verarbeitung von Papiermaterialien und tragen zur Effizienz und Qualität der Papierproduktion bei {svg_8}.

Abwasserbehandlung

This compound werden in der Abwasserbehandlung eingesetzt {svg_9}. Sie helfen beim Abbau organischer Abfallstoffe und tragen so zur Reduzierung der Umweltverschmutzung bei {svg_10}.

Pflanzenwissenschaftliche Forschung

In der pflanzenwissenschaftlichen Forschung werden this compound zur Isolierung von Protoplasma verwendet {svg_11}. Sie wirken auf Pektinstoffe, die häufig in Pflanzen und Früchten vorkommen {svg_12}.

Bioethanolproduktion

This compound werden auch bei der Produktion von Bioethanol eingesetzt {svg_13}. Sie helfen beim Abbau von Pektin, was ein entscheidender Schritt bei der Produktion von Bioethanol ist {svg_14}.

DNA-Extraktion

This compound spielen eine wichtige Rolle bei der Extraktion von DNA {svg_15}. Sie wirken auf die Pektinstoffe in den Zellwänden und erleichtern so die Extraktion von DNA {svg_16}.

Wirkmechanismus

Target of Action

Pectinase is a complex group of enzymes that primarily target pectic substances . Pectin is a structural polysaccharide that forms a significant component of the primary cell wall and middle lamella of plants, particularly in fruits and vegetables . It plays a crucial role in plant growth, fruit ripening, and protection against pathogenic microorganisms .

Mode of Action

Pectinase acts by cleaving the α-1,4-glycosidic bond of pectin molecules through a β-elimination reaction, producing pectin oligosaccharides . Pectinase can degrade pectin into oligomeric products with various physiological activities by physical degradation, chemical hydrolysis, and enzymatic preparation .

Biochemical Pathways

Pectinase stimulates the liquefaction of plant cell wall components and destroys the emulsifying properties of pectin, thereby increasing product yields . It plays a vital role in various biotechnological applications, such as the textile industry, paper making, pectic wastewater pretreatment, juice clarification, and oil extraction . The enzymatic preparation of pectin oligosaccharides (POSs) with good biological activity has gained increasing attention .

Pharmacokinetics

It’s important to note that pectinase is a biocatalyst that is highly specific, non-toxic, sustainable, and eco-friendly . Its bioavailability and pharmacokinetic properties would largely depend on the specific application and administration method.

Result of Action

The action of pectinase results in the breakdown of pectin into simpler molecules, which can have various physiological activities . For instance, the enzymatic preparation of POSs with good biological activity has obtained increasing attention . POSs could be selectively utilized by the intestinal microorganisms and were considered as the best choice for second-generation prebiotic factors .

Action Environment

The efficiency of pectinase varies with different pH levels and temperatures, ranging in pH from 5 to 11 and temperature from 40 to 70°C . Environmental factors such as pH, temperature, and substrate availability can significantly influence the action, efficacy, and stability of pectinase .

Safety and Hazards

Pectinase may cause allergy or asthma symptoms or breathing difficulties if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Zukünftige Richtungen

The market demand and application of pectinases in new sectors are continuously increasing . The importance and implications of pectinases are rising in diverse areas, including bioethanol production, extraction of DNA, and protoplast isolation from a plant . Therefore, characteristics of pectinase suggest that it can be potentially used for industrial applications as a biocatalyst .

Eigenschaften

{ "Design of the Synthesis Pathway": "Pectinase can be synthesized through a fermentation process using microorganisms such as Aspergillus niger or Penicillium funiculosum. The microorganisms are grown in a nutrient-rich medium containing pectin as the sole carbon source. The pectinase enzyme is then extracted and purified from the fermentation broth.", "Starting Materials": [ "Pectin", "Microorganisms (Aspergillus niger or Penicillium funiculosum)", "Nutrient-rich medium" ], "Reaction": [ "Inoculate microorganisms into nutrient-rich medium containing pectin as the sole carbon source", "Ferment the mixture for a specific period of time", "Harvest the fermentation broth", "Extract the pectinase enzyme from the broth using techniques such as centrifugation, filtration, and chromatography", "Purify the enzyme to obtain a highly concentrated and homogeneous product" ] }

CAS-Nummer

9032-75-1

Molekularformel

C18H37N(CH3)2

Synonyme

Pectinglycosidase; MACERASE PECTINASE; MACERASE(R) PECTINASE; MACERASE(R) PECTINASE, RHIZOPUS SPECIES; MACERASE(TM) PECTINASE; MACEROZYME R-10; IUB: 4.2.2.10; EC 3.2.1.15

Herkunft des Produkts

United States

Q & A

Q1: What is pectinase and what is its target?

A1: Pectinases are a complex cocktail of enzymes that target pectin, a structural heteropolysaccharide found in the cell walls of higher plants. []

Q2: How does pectinase interact with pectin?

A2: Pectinases break down pectin by hydrolyzing the glycosidic bonds present in its structure. This degradation can occur through various mechanisms, depending on the specific type of pectinase involved. []

Q3: What are the downstream effects of pectin degradation by pectinase?

A3: Pectin degradation leads to reduced viscosity, decreased gel formation, and release of intracellular components in plant materials. These effects are utilized in various industrial applications, including fruit juice clarification and textile processing. [, ]

Q4: Is there a single molecular formula and weight for pectinase?

A4: No, pectinase refers to a group of enzymes with diverse structures. Therefore, a single molecular formula and weight cannot be assigned. Each pectinase enzyme would have its own specific characteristics.

Q5: How does pectinase perform under various conditions?

A5: Pectinase activity is influenced by temperature, pH, and the presence of inhibitors or activators. For instance, one study found that an immobilized pectinase retained over 90% activity after 120 hours at 50°C, demonstrating enhanced thermal stability. [] Another study showed that calcium ions can act as activators, enhancing pectinase activity from Bacillus firmus. []

Q6: Does pectinase exhibit different optimal conditions depending on its source?

A6: Yes, pectinases from different sources can have different optimal pH and temperature ranges. For example, an alkaline pectinase from Bacillus gibsonii showed optimal activity for inducing plant disease resistance at pH 8.0. []

Q7: Are there ways to improve pectinase stability for industrial applications?

A7: Yes, immobilization is a common strategy to enhance pectinase stability. For instance, immobilizing pectinase onto porous hydroxyapatite/calcium alginate composite beads improved its thermal stability, pH tolerance, and storage stability. [] Similarly, immobilizing pectinase on magnetic iron oxide nanoparticles using glutaraldehyde as a crosslinking agent improved its stability at various temperatures. []

Q8: What are the main types of pectinase enzymes and their specific actions?

A8: Pectinases are broadly categorized into protopectinases, esterases (like pectinesterase), and depolymerases (polygalacturonases and pectin lyases). Protopectinases act on protopectin, esterases hydrolyze methyl ester groups, polygalacturonases cleave the polygalacturonan backbone, and pectin lyases break down pectin via a transelimination reaction. []

Q9: How is pectinase used in the food industry?

A9: Pectinases are widely used in fruit juice clarification, improving yield and clarity. They also find application in winemaking, extracting fruit juice from mashed fruits, and enhancing cloud stability. [, , ]

Q10: What are some emerging applications of pectinase?

A10: Research is exploring the use of pectinase in poultry diets to enhance nutrient utilization, [] in biofuel production from agricultural waste, [] and as a potential tool in drug delivery studies. []

Q11: Can pectinases be used for bioremediation?

A11: Yes, pectinases hold promise for treating pectin-rich wastewaters generated by various industries. Their ability to break down pectin can help in detoxifying these waste streams and making them environmentally safe. []

Q12: How is computational chemistry used in pectinase research?

A12: While the provided papers don't delve deep into this, computational methods can be used to model enzyme-substrate interactions, predict the impact of mutations on enzyme activity, and design novel pectinases with improved properties.

Q13: What are some formulation strategies to improve pectinase stability?

A13: Besides immobilization, other strategies include using additives like stabilizers and preservatives, optimizing storage conditions (temperature, pH, light), and developing suitable encapsulation techniques.

Q14: Is pectinase a drug?

A14: Pectinase itself is not a drug. It is an enzyme primarily used for its catalytic properties in various industrial applications. Therefore, aspects related to pharmacokinetics, pharmacodynamics, efficacy, toxicity, drug delivery, and biomarkers are not directly relevant in the context of this Q&A.

Q15: How is pectinase activity measured?

A17: Pectinase activity is typically determined by measuring the amount of product formed or substrate consumed over time. Common methods include the dinitrosalicylic acid (DNS) method, which measures reducing sugar release, and spectrophotometric assays that monitor changes in absorbance or fluorescence. [, ]

Q16: What techniques are used to characterize pectinase?

A18: Various techniques like SDS-PAGE (for molecular weight determination), chromatography (for purification and separation of different pectinase isoforms), and mass spectrometry (for protein identification and characterization) are commonly used. [, ]

Q17: Are there environmental concerns related to pectinase production and use?

A19: While pectinase itself is biodegradable, large-scale production and use can still have environmental impacts. These include energy consumption, waste generation, and potential release of genetically modified organisms (if used in production). Sustainable practices, such as using agricultural waste as substrates for enzyme production and developing efficient downstream processing methods, can help mitigate these impacts. [, ]

Q18: How is pectinase research contributing to a circular economy?

A22: Pectinase research aligns with circular economy principles by promoting resource efficiency and waste valorization. This is evident in the use of agricultural waste as substrates for pectinase production, reducing reliance on virgin resources and minimizing waste generation. [, ]

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